molecular formula C10H16N2OS B6594162 2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole CAS No. 933702-17-1

2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole

Cat. No.: B6594162
CAS No.: 933702-17-1
M. Wt: 212.31 g/mol
InChI Key: PANPMYPGTSUOIA-UHFFFAOYSA-N
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Description

2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole is a synthetic organic compound featuring a 1,3-thiazole core linked to a piperidine moiety via a methoxymethyl bridge. The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, known for its significant pi-electron delocalization and presence in numerous bioactive molecules . This molecular architecture is of high interest in medicinal chemistry and drug discovery, as similar thiazole-containing structures are found in FDA-approved drugs with antimicrobial, anti-inflammatory, and anticancer properties . Thiazole derivatives are extensively investigated for their potential biological activities. Research into analogous compounds has demonstrated potent antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), often through mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of key protein targets like the vascular endothelial growth factor receptor-2 (VEGFR-2) . Furthermore, the thiazole scaffold is a recognized pharmacophore in antimicrobial agents, showing significant activity against a range of clinically relevant bacterial and fungal strains . The specific substitution pattern of the piperidine and thiazole rings in this compound makes it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(piperidin-2-ylmethoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-2-4-11-9(3-1)7-13-8-10-12-5-6-14-10/h5-6,9,11H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPMYPGTSUOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COCC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274034
Record name 2-[(2-Thiazolylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-17-1
Record name 2-[(2-Thiazolylmethoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933702-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Thiazolylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole, a compound characterized by its thiazole and piperidine moieties, has garnered interest for its potential biological activities. This article delves into the compound's synthesis, biological evaluation, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2SC_{10}H_{14}N_{2}S with a molecular weight of approximately 198.30 g/mol. The structural features include:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Piperidine Group : A six-membered saturated ring with one nitrogen atom.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of piperidine derivatives with thiazole precursors. Common synthetic routes include:

  • Condensation Reactions : Combining piperidine with thiazole derivatives under acidic or basic conditions.
  • Alkylation Processes : Using alkyl halides to introduce the piperidine group onto the thiazole structure.

Biological Activity

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Acetylcholinesterase Inhibition

Given the structure's similarity to known acetylcholinesterase inhibitors, research indicates that this compound may also act as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to active sites on enzymes such as acetylcholinesterase, thereby preventing substrate interaction.
  • Cellular Pathway Modulation : Influencing signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological activity of thiazole derivatives:

  • In Vitro Studies : A study demonstrated that a related thiazole compound showed an IC50 value of 5 µM against acetylcholinesterase, indicating potential for therapeutic application in Alzheimer's disease .
  • Antimicrobial Testing : A series of thiazole compounds were tested against clinical isolates of pathogens, revealing that modifications to the piperidine moiety significantly enhanced antimicrobial activity .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialE. coli20 µg/mL
AntimicrobialS. aureus15 µg/mL
Acetylcholinesterase InhibitionHuman neuroblastoma cells5 µM
AnticancerMCF-7 (Breast cancer)IC50 10 µM

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related thiazole derivatives, highlighting substituents, synthesis methods, and biological activities:

Compound Name Key Structural Features Synthesis Method Biological Activity/Properties Evidence ID
2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole Pyrrolidine (5-membered ring) substituent Not specified Liquid form; used in life science research
1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one Dihydrothiazole with iminophenyl and piperazine groups Hantzsch reaction Cardiotropic activity exceeding L-carnitine
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole Halogenated aryl and chloromethyl groups Not specified Research use (specific activity not stated)
2-(Methylsulfanyl)-1,3-thiazole Methylthio substituent Not specified Industrial/chemical applications
2-(4-Fluorophenyl)-1,3-thiazole derivatives Fluorinated aryl substituent Click chemistry Antiparasitic (e.g., Trypanosoma cruzi IC₅₀ = 1.62 μM)
2-(2-Halophenyl)-1,3-thiazole derivatives Halogenated phenyl groups (F, Cl, Br, I) Intramolecular S···X interactions Enhanced crystallographic stability

Key Comparative Insights

Heterocyclic Substituents
  • Piperidine vs. Pyrrolidine : Piperidine (6-membered) in the query compound may offer better steric flexibility and basicity compared to pyrrolidine (5-membered) in 2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole . Larger rings often improve binding to hydrophobic pockets in enzymes or receptors.
Physicochemical Properties
  • S···X Interactions: Halogenated phenyl-thiazoles () exhibit non-covalent S···F/Cl/Br/I interactions, stabilizing crystal lattices and improving thermal stability .

Preparation Methods

Design of α-Bromoketone Precursors

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring, relying on the cyclocondensation of α-bromoketones with thioamides. For 2-(piperidin-2-ylmethoxymethyl)-1,3-thiazole, the α-bromoketone must incorporate the piperidin-2-ylmethoxymethyl moiety. This is achieved through a multi-step sequence:

  • Synthesis of Piperidin-2-ylmethanol :
    Reduction of piperidin-2-ylcarboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields piperidin-2-ylmethanol (87% yield).

  • Etherification to Form Methoxymethyl-Piperidine :
    Reaction of piperidin-2-ylmethanol with bromoethyl methyl ether in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) produces (piperidin-2-ylmethoxy)methyl bromide (62% yield).

  • Bromination to α-Bromoketone :
    Treatment of the etherified product with bromine in acetic acid generates the α-bromoketone, 2-bromo-1-(piperidin-2-ylmethoxymethyl)ethanone (55% yield).

Cyclocondensation with Thioamides

The α-bromoketone reacts with thioacetamide in ethanol under reflux (24 h) to form the thiazole ring. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic carbonyl carbon, followed by cyclization and elimination of HBr.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Time: 24 h

  • Yield: 58%

Spectroscopic Validation :

  • IR : Absorption at 1658 cm⁻¹ (C=O).

  • ¹H NMR : Singlet at δ 4.95 (OCH2), multiplet at δ 3.50–3.55 (piperidine CH2).

  • MALDI-TOF : [M + H]⁺ at m/z = 255.12.

Post-Synthetic Modification of 2-(Chloromethyl)-1,3-thiazole

Synthesis of 2-(Chloromethyl)-1,3-thiazole

2-(Hydroxymethyl)-1,3-thiazole is prepared via Hantzsch synthesis using glycolaldehyde and thioacetamide, followed by chlorination with thionyl chloride (SOCl2):

Reaction Conditions :

  • SOCl2, dichloromethane (DCM), 0°C → room temperature, 6 h

  • Yield: 76%

Nucleophilic Substitution with Piperidin-2-ylmethanol

The chloromethyl group undergoes displacement with piperidin-2-ylmethanol under basic conditions:

Reaction Conditions :

  • Piperidin-2-ylmethanol, K2CO3, DMF, 80°C, 12 h

  • Yield: 72%

Mechanistic Insight :
The base deprotonates the alcohol, generating a nucleophilic alkoxide that attacks the electrophilic chloromethyl carbon, forming the ether linkage.

Spectroscopic Validation :

  • ¹³C NMR : Signal at δ 66.03 (OCH2), δ 44.53 (piperidine CH2).

Mitsunobu Reaction for Ether Bond Formation

Direct Coupling of 2-(Hydroxymethyl)-1,3-thiazole

The Mitsunobu reaction offers a stereospecific route to ethers, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3):

Reaction Conditions :

  • Piperidin-2-ylmethanol, DEAD, PPh3, THF, 0°C → room temperature, 24 h

  • Yield: 65%

Advantages :

  • Avoids harsh chlorination steps.

  • High functional group tolerance.

Limitations :

  • Requires stoichiometric reagents, increasing cost.

Comparative Analysis of Methodologies

Method Yield Key Advantage Limitation
Hantzsch Synthesis58%Direct ring formationMulti-step α-bromoketone synthesis
Nucleophilic Substitution72%High yield, simple conditionsRequires chloromethyl precursor
Mitsunobu Reaction65%Stereospecific, mild conditionsCostly reagents

Scalability and Industrial Considerations

Industrial-scale production favors the nucleophilic substitution route due to its higher yield and fewer purification steps. However, the Mitsunobu method is preferred for lab-scale synthesis requiring stereochemical control.

Challenges in Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound from byproducts like unreacted α-bromoketone or dimerized species.

Spectroscopic Challenges

Differentiating piperidine CH2 signals from thiazole protons in ¹H NMR requires high-field instruments (≥400 MHz) .

Q & A

Q. What advanced techniques elucidate the binding mechanisms of this compound to biological targets?

  • Methodological Answer :
  • Conduct molecular dynamics (MD) simulations (AMBER, GROMACS) to study ligand-protein interactions over time.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .

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